

Application Notes & Protocols: (Tributylstannyl)methanol as a Hydroxymethyl Anion Equivalent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(Tributylstannyl)methanol*

Cat. No.: B3082698

[Get Quote](#)

Abstract

The introduction of a hydroxymethyl ($-\text{CH}_2\text{OH}$) group is a fundamental transformation in organic synthesis, pivotal to building complexity in pharmaceuticals and natural products. However, the direct use of the hydroxymethyl anion ($-\text{CH}_2\text{OH}$) is synthetically impractical due to its inherent instability.^[1] **(Tributylstannyl)methanol**, a stable and storable colorless oil, serves as a robust and versatile precursor to this valuable synthon.^[1] Through a process of transmetalation with a strong organolithium base, it generates a highly reactive α -alkoxymethyl lithium reagent capable of reacting with a wide array of electrophiles. This guide provides an in-depth overview of the synthesis, mechanism, and practical application of **(tributylstannyl)methanol**, complete with detailed experimental protocols and safety considerations for its use in a research and development setting.

Introduction: The Utility of a Masked Anion

In the toolkit of synthetic organic chemistry, anion equivalents are indispensable for forging new carbon-carbon bonds. The hydroxymethyl anion is particularly valuable as its addition to a substrate installs a primary alcohol, a versatile functional group that can be readily oxidized or otherwise modified.^[1] **(Tributylstannyl)methanol** ($\text{Bu}_3\text{SnCH}_2\text{OH}$) has emerged as a premier reagent for this purpose due to its predictable reactivity, ease of preparation, and commercial availability.

Its core utility lies in a two-step activation sequence:

- Protection/Masking: The tin atom "masks" the anionic character of the adjacent carbon. The Sn-C bond is covalent and stable under standard laboratory conditions.
- Deprotonation & Transmetalation: Treatment with a strong base, typically n-butyllithium (n-BuLi), at low temperatures simultaneously deprotonates the alcohol and effects a tin-lithium exchange (transmetalation). This unmasks the reactive species, tributyl(lithiomethyl)stannane alkoxide, which behaves as the hydroxymethyl anion equivalent.

This approach provides a reliable method for the nucleophilic hydroxymethylation of various electrophiles, a key strategy in the synthesis of complex molecules.[\[1\]](#)

Synthesis and Physicochemical Properties

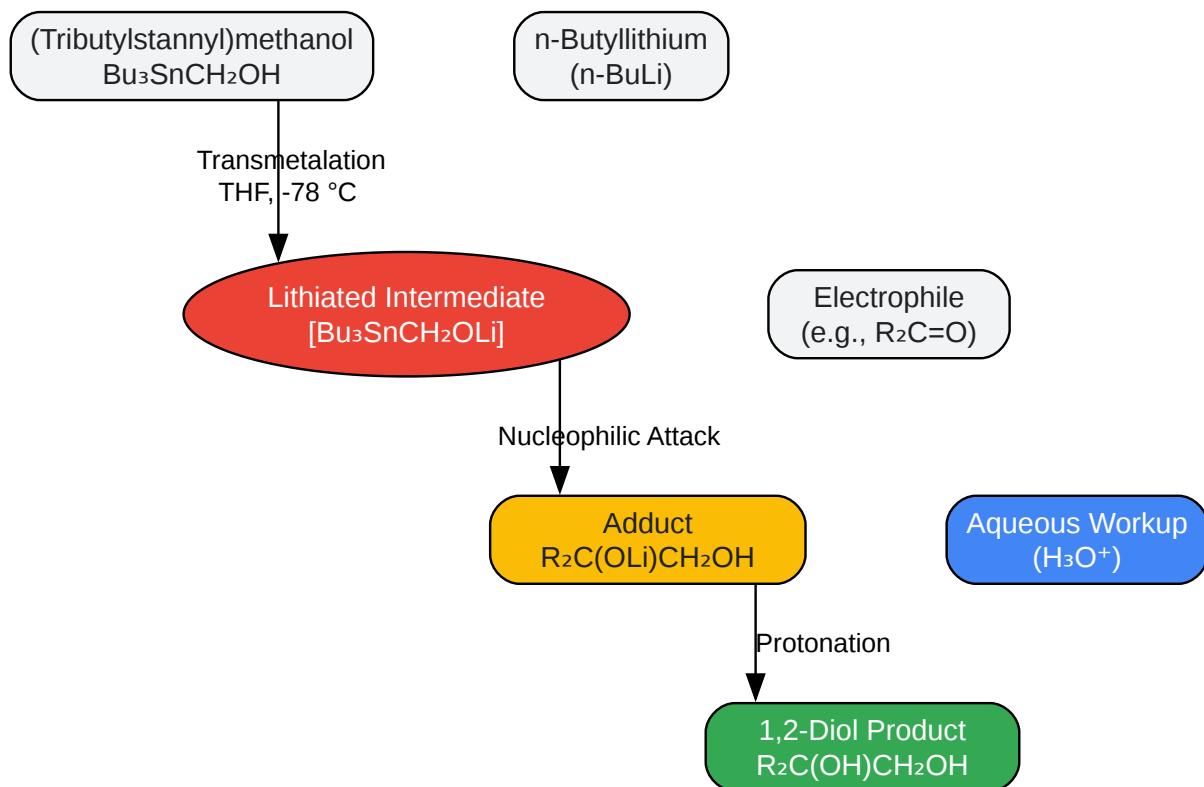

(Tributylstannyl)methanol can be synthesized through several established routes, most commonly by the reaction of a tributyltin anion with formaldehyde.[\[2\]](#) A reliable and frequently cited laboratory-scale preparation involves the *in situ* generation of tributylstannyllithium from tributyltin hydride, which then reacts with paraformaldehyde.[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of **(Tributylstannyl)methanol**

Property	Value
CAS Number	27490-33-1
Molecular Formula	C ₁₃ H ₃₀ OSn [1]
Molecular Weight	321.09 g/mol [2]
Appearance	Colorless to light yellow clear liquid [2]
Synonyms	(Hydroxymethyl)tributyltin, 1-(Tributylstannyl)methanol, Tributyl(hydroxymethyl)stannane
Storage	Store at < -15°C, keep dry

Mechanism of Action: Unmasking the Anion

The function of **(tributylstannyly)methanol** as a hydroxymethyl anion equivalent is predicated on a transmetalation reaction. This process converts the relatively unreactive organostannane into a highly nucleophilic organolithium reagent.

[Click to download full resolution via product page](#)

Figure 1: General mechanism for the activation of **(tributylstannyly)methanol**.

Causality Behind the Mechanism:

- Low Temperature (-78°C): The reaction is conducted in a dry ice/acetone bath to control the exothermicity of the lithiation and to stabilize the resulting thermally sensitive lithiated intermediate, preventing decomposition and side reactions.^[4]
- Aprotic Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cations, enhancing the reactivity of the

organolithium species.[3][5]

- Transmetalation: The carbon-tin bond is polarized towards carbon, but it is not sufficiently nucleophilic for most applications. The tin-lithium exchange, driven by the formation of the more stable tetrabutyltin, generates a highly carbanionic species ready to react with electrophiles.[3]

Detailed Experimental Protocols

Protocol 4.1: Synthesis of (Tributylstanny)methanol

This procedure is adapted from established methods and should be performed under an inert atmosphere (Argon or Nitrogen).[3][5]

Materials:

- Diisopropylamine (distilled from CaH_2)
- Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone ketyl)[3]
- n-Butyllithium (n-BuLi) in hexanes (titrated)[3]
- Tributyltin hydride (freshly prepared or distilled)
- Paraformaldehyde (dried in *vacuo*)
- Petroleum ether
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- **Flask Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septa, add anhydrous THF (120 mL) and diisopropylamine (13.7 mL, 0.098 mol).[5]

- LDA Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add n-BuLi (1.60 M in hexanes, 58.4 mL, 0.093 mol) via syringe over 15 minutes. Stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).[5]
- Stannane Addition: Add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL) dropwise over 30-50 minutes, maintaining the temperature at 0 °C.[3][5]
- Reaction with Paraformaldehyde: After stirring for an additional 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion and remove the ice bath, allowing the reaction to warm to room temperature.[5]
- Workup: Once the reaction is complete (monitored by TLC), dilute the clear solution with petroleum ether (500 mL) and wash with water (300 mL).[3][5]
- Extraction & Drying: Separate the aqueous layer and wash the combined organic layers with brine (150 mL). Dry the organic phase over anhydrous sodium sulfate.[5]
- Concentration: Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield **(tributylstannyly)methanol** as a colorless oil (~30 g).[3][5] The crude product is often of sufficient purity for subsequent reactions.[3][5]

Protocol 4.2: General Procedure for Hydroxymethylation of an Aldehyde

This protocol describes the reaction of the in situ generated hydroxymethyl anion equivalent with a generic aldehyde electrophile.

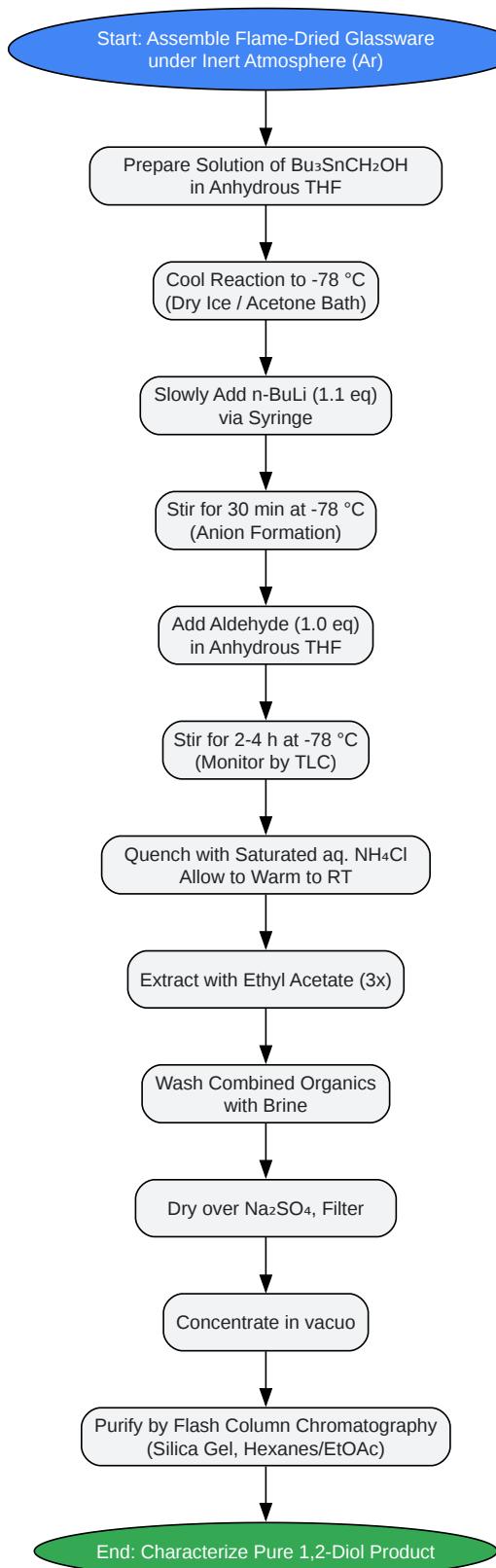

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the hydroxymethylation of an aldehyde.

Procedure:

- Reagent Preparation: In a flame-dried, argon-flushed flask, dissolve **(tributylstannyl)methanol** (1.0 eq) in anhydrous THF.
- Anion Formation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise. The solution may turn slightly yellow. Stir at -78 °C for 30 minutes.
- Electrophile Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
- Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C, then allow the mixture to warm to room temperature.
- Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 1,2-diol.

Table 2: Example Substrate Scope for Hydroxymethylation

Electrophile	Product	Typical Yield
Benzaldehyde	1-Phenyl-1,2-ethanediol	85-95%
Cyclohexanone	1-(Hydroxymethyl)cyclohexan-1-ol	80-90%
Cinnamaldehyde	(E)-4-Phenyl-3-butene-1,2-diol	75-85%
Acetophenone	1-Phenyl-1,2-propanediol	70-80%

Safety, Handling, and Waste Disposal

CRITICAL: Organotin compounds are highly toxic.^{[6][7]} They can be absorbed through the skin and are toxic via inhalation and ingestion.^{[6][7]} Triorganotins, such as tributyltin derivatives, are

particularly hazardous and can affect the central nervous and immune systems.[6][7][8]

- Engineering Controls: All manipulations involving organotin compounds must be performed in a well-ventilated chemical fume hood.[8]
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove used), and safety glasses or goggles at all times.
- Handling: Use syringe and cannula techniques for transferring organotin reagents to minimize exposure.[8] All glassware should be decontaminated after use.
- Spills: In the event of a spill, absorb the material with a spill pillow or other inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[7]
- Waste Disposal: All organotin-contaminated waste (liquid and solid) must be collected in clearly labeled, sealed containers and disposed of according to institutional and local hazardous waste regulations.[7][9] Do not mix with other waste streams.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Yield	Inactive n-BuLi.	Titrate the n-BuLi solution before use to confirm its molarity. ^[3]
Wet solvent or glassware.	Ensure all solvents are rigorously dried and glassware is flame- or oven-dried immediately before use. ^[8]	
Reagent decomposition.	Maintain strict temperature control at -78 °C during anion formation and reaction.	
Multiple Products	Side reactions (e.g., enolization of ketone electrophiles).	Add the lithiated stannane to the electrophile solution (inverse addition) to maintain a low concentration of the base.
Decomposition of the lithiated intermediate.	Use the lithiated intermediate immediately after its formation.	
Difficult Purification	Residual tin byproducts (e.g., Bu ₄ Sn, Bu ₃ SnH).	Tin byproducts can often be removed by partitioning the crude product between acetonitrile and hexane; the tin compounds are more soluble in hexane. ^[5] Alternatively, treatment with I ₂ or KF can facilitate removal.

References

- Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Org. Synth. 1993, 71, 157.
- Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.

- NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. DHEW (NIOSH) Publication No. 77-115.
- Seitz, D. E., & Zapata, A. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.
- Organic Syntheses. (n.d.). Preparation of 4-Trimethylsilyl-2-butyn-1-ol. Org. Synth. 2009, 86, 340.
- Hammerschmidt, F., & Völlenkle, H. (1986). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13. Journal of the Chemical Society, Perkin Transactions 1, 1986, 1727-1733.
- Kells, K. W., & Chong, J. M. (2003). Stille coupling of **(tributylstannyl)methanols** and PhBr with Pd0Ln. Organic Letters, 5(23), 4215-4218.
- Kowalczyk, R., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894.
- Gros, P., et al. (2000). Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. Tetrahedron, 56(26), 4533-4540.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Buy (Tributylstannyl)methanol | 27490-33-1 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: (Tributylstannyl)methanol as a Hydroxymethyl Anion Equivalent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3082698#using-tributylstannyl-methanol-as-a-hydroxymethyl-anion-equivalent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com